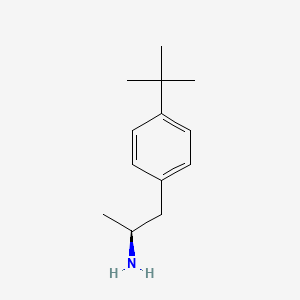

(S)-2-(4-tert-Butylphenyl)-1-methylethylamine

カタログ番号 B8343513

分子量: 191.31 g/mol

InChIキー: PYIVLZVGWKGCGG-JTQLQIEISA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05332745

Procedure details

A solution of 1-(4-t-butylphenyl)-2-nitroprop-1-ene (2.19 g, 10 mmol) in tetrahydrofuran (50ml) was added, over a period of 20 minutes, to a solution of lithium aluminium hydride (1.14 g, 30 mmol) in tetrahydrofuran (50 ml). The reaction mixture was then heated under reflux for 20 hours, cooled and worked up with saturated aqueous sodium sulphate solution. The mixture was filtered through Hyflo (Trade mark; diatomaceous earth) and the pad washed well with ethyl acetate. Evaporation in vacuo followed by flash column chromatography upon silica gel using 85:10:5 - ethyl acetate: methanol: triethylamine as eluant afforded 1.42 g 2-amino-1-(4-t-butylphenyl)propane as a clear, colourless oil. Low resolution mass spectroscopy revealed the mass/charge ratio of the parent molecule ion, M+, to be 191 thereby confirming the molecular weight of the product to be 191.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[C:12]([N+:14]([O-])=O)[CH3:13])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[NH2:14][CH:12]([CH3:13])[CH2:11][C:8]1[CH:9]=[CH:10][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.19 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(C=C1)C=C(C)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

1.14 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 20 hours

|

|

Duration

|

20 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through Hyflo (Trade mark; diatomaceous earth)

|

WASH

|

Type

|

WASH

|

|

Details

|

the pad washed well with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CC1=CC=C(C=C1)C(C)(C)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.42 g | |

| YIELD: CALCULATEDPERCENTYIELD | 74.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05332745

Procedure details

A solution of 1-(4-t-butylphenyl)-2-nitroprop-1-ene (2.19 g, 10 mmol) in tetrahydrofuran (50ml) was added, over a period of 20 minutes, to a solution of lithium aluminium hydride (1.14 g, 30 mmol) in tetrahydrofuran (50 ml). The reaction mixture was then heated under reflux for 20 hours, cooled and worked up with saturated aqueous sodium sulphate solution. The mixture was filtered through Hyflo (Trade mark; diatomaceous earth) and the pad washed well with ethyl acetate. Evaporation in vacuo followed by flash column chromatography upon silica gel using 85:10:5 - ethyl acetate: methanol: triethylamine as eluant afforded 1.42 g 2-amino-1-(4-t-butylphenyl)propane as a clear, colourless oil. Low resolution mass spectroscopy revealed the mass/charge ratio of the parent molecule ion, M+, to be 191 thereby confirming the molecular weight of the product to be 191.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[C:12]([N+:14]([O-])=O)[CH3:13])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[NH2:14][CH:12]([CH3:13])[CH2:11][C:8]1[CH:9]=[CH:10][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.19 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(C=C1)C=C(C)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

1.14 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 20 hours

|

|

Duration

|

20 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through Hyflo (Trade mark; diatomaceous earth)

|

WASH

|

Type

|

WASH

|

|

Details

|

the pad washed well with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CC1=CC=C(C=C1)C(C)(C)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.42 g | |

| YIELD: CALCULATEDPERCENTYIELD | 74.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |